molecular formula C19H22N6O3 B2491837 N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 863019-96-9

N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2491837
CAS No.: 863019-96-9
M. Wt: 382.424
InChI Key: IFYJSGNTCIVEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic small molecule featuring a triazolo[4,5-d]pyrimidinone core fused with a substituted phenyl ring and an acetamide side chain. The 4-ethoxyphenyl substituent introduces electron-donating properties, while the cyclopentyl group on the acetamide moiety may influence lipophilicity and steric interactions.

Properties

IUPAC Name

N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-2-28-15-9-7-14(8-10-15)25-18-17(22-23-25)19(27)24(12-20-18)11-16(26)21-13-5-3-4-6-13/h7-10,12-13H,2-6,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYJSGNTCIVEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4CCCC4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves multiple steps. One common synthetic route includes the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in the presence of ethylene glycol. This is followed by the construction of the triazole ring through diazotization with a green and safer reagent such as Resin-NO2 in a water and acetonitrile mixture . Industrial production methods often optimize each reaction stage to ensure scalability and safety, focusing on parameters like temperature control and reagent addition patterns .

Chemical Reactions Analysis

N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves the inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound interacts with specific molecular targets and pathways, making it effective in selectively targeting tumor cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

The triazolo[4,5-d]pyrimidinone scaffold is a versatile template for medicinal chemistry.

Substituent Analysis

Table 1: Substituent Comparison of Triazolo[4,5-d]pyrimidinone Derivatives
Compound Name/ID Triazolo-pyrimidine Substituent Acetamide Substituent Key Features Reference
Target Compound 4-Ethoxyphenyl Cyclopentyl Electron-donating ethoxy group; moderate steric bulk
2-[3-(3-Chlorophenyl)-7-oxo-3,7-dihydro-6H-...* 3-Chlorophenyl 2,4-Dimethylphenyl Electron-withdrawing Cl; lipophilic methyl groups
N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-... Benzyl (Phenylmethyl) (2-Chlorophenyl)methyl Bulky aromatic substituents; enhanced π-π interactions
2-[3-(3,5-Dimethylphenyl)-7-oxo-3H,6H,7H-... 3,5-Dimethylphenyl (Furan-2-yl)methyl Electron-donating methyl groups; heteroaromatic furan

*Full name: 2-[3-(3-Chlorophenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2,4-dimethylphenyl)acetamide

Key Observations:
  • Electron Effects : The 4-ethoxyphenyl group in the target compound may enhance solubility compared to electron-withdrawing substituents like chlorine (e.g., 3-chlorophenyl in ).
  • Steric and Lipophilic Profiles : The cyclopentyl group offers moderate steric bulk, contrasting with the planar aromatic substituents in (benzyl and 2-chlorophenylmethyl) or the heteroaromatic furan in .
  • Synthetic Accessibility : Analogs like those in and are synthesized via coupling reactions (e.g., HATU/TEA-mediated amidation ), suggesting the target compound may follow similar routes.

Structural Characterization

While crystallographic data for the target compound are absent, analogs in and demonstrate the utility of single-crystal X-ray diffraction for confirming bond angles and spatial arrangements. Programs like SHELXL are industry standards for such analyses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.